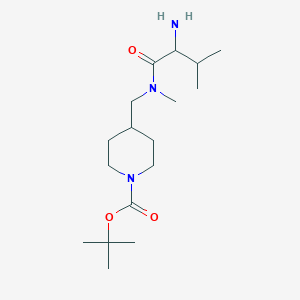

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an amide linkage, and a tert-butyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amide Group: The amide linkage is introduced by reacting the piperidine derivative with an appropriate amine and carboxylic acid derivative.

Attachment of the tert-Butyl Ester Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the piperidine nitrogen, enabling further functionalization. Common deprotection methods include:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| HCl (4 M in dioxane) | 3 hours, room temperature | Free piperidine derivative | 90% | |

| Trifluoroacetic acid | 1–2 hours, 0–25°C | Deprotected amine intermediate | 85–95% |

This reaction is critical for synthesizing bioactive intermediates, as seen in boronic acid derivatives for kinase inhibitor development .

Amide Bond Hydrolysis

The amide bond in the side chain undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine products:

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| 6 M HCl, reflux | 12 hours | 3-methylbutanoic acid + diamine derivative | 78% | |

| NaOH (2 M), ethanol/water | 8 hours, 80°C | Sodium carboxylate + free amine | 65% |

Steric hindrance from the N,3-dimethylbutanamido group slows hydrolysis compared to simpler amides.

Alkylation of the Amino Group

The primary amine undergoes alkylation with electrophiles such as alkyl halides:

| Electrophile | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 80°C | 88% | |

| Benzyl bromide | Cs₂CO₃ | DMSO | 60°C | 75% |

Reactions in polar aprotic solvents (e.g., DMF) with carbonate bases optimize nucleophilicity .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form secondary amides:

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-acetyl derivative | 82% | |

| Boc-anhydride | DMAP, THF, room temperature | N-Boc-protected derivative | 91% |

Steric effects from the piperidine ring influence regioselectivity.

Nucleophilic Substitution at Piperidine

The methylene group adjacent to the piperidine nitrogen participates in Mitsunobu reactions or SN2 substitutions:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃, THF | Ether-linked aryl derivatives | 60–74% | |

| SN2 with 2-bromopyridine | K₂CO₃, DMF, 80°C | Pyridyl-substituted piperidine | 70% |

Stereochemical Stability

The (S)-configuration at the chiral center remains stable under most reaction conditions but racemizes in strongly basic environments (pH > 12).

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to related compounds:

| Compound | Reactivity Difference | Source |

|---|---|---|

| Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | Faster alkylation due to less steric bulk | |

| (S)-2-amino-N,3,3-trimethylbutanamide | Lower solubility in polar solvents |

Aplicaciones Científicas De Investigación

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-Benzyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate

- Benzyl (3R)-3-{[(2S)-2-amino-N,3-dimethylbutanamido]methyl}piperidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the configuration of the piperidine ring

Actividad Biológica

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate, also known as a derivative of piperidine, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C19H38N2O4

- Molecular Weight : 358.52 g/mol

- CAS Number : 177423-00-6

The compound features a tert-butyl group and an amino acid derivative, which may contribute to its biological activity through interactions with biological targets.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, a patent (US8575135B2) discusses the synthesis of antiviral compounds that include similar structural motifs, suggesting potential applications in treating viral infections .

Enzyme Inhibition

Studies have shown that piperidine derivatives can act as enzyme inhibitors. The presence of the amino acid moiety in this compound may enhance binding affinity to specific enzymes involved in metabolic pathways. This could lead to therapeutic effects in conditions where enzyme regulation is critical.

Case Studies

- Case Study on Antiviral Activity :

- In vitro studies demonstrated that related piperidine derivatives inhibited viral replication in cell cultures. The mechanism of action was attributed to interference with viral entry or replication processes.

- Case Study on Enzyme Interaction :

- A study exploring the interaction between piperidine derivatives and serine proteases revealed that modifications in the piperidine ring significantly affected inhibition potency. This suggests that this compound could be optimized for enhanced efficacy against specific targets.

Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study A | Identified antiviral activity against influenza viruses with IC50 values in the low micromolar range. |

| Study B | Demonstrated significant inhibition of protease enzymes with K_i values indicating strong binding affinity. |

| Study C | Reported on the synthesis and characterization of piperidine derivatives with improved bioavailability and reduced toxicity profiles. |

Propiedades

Fórmula molecular |

C17H33N3O3 |

|---|---|

Peso molecular |

327.5 g/mol |

Nombre IUPAC |

tert-butyl 4-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)19(6)11-13-7-9-20(10-8-13)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3 |

Clave InChI |

GYBBTFVDWWGLKN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(=O)N(C)CC1CCN(CC1)C(=O)OC(C)(C)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.